

Spectroscopic Data of 3-Fluoro-2-nitropyridine: A Technical Guide

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Compound of Interest

Compound Name: 3-Fluoro-2-nitropyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound **3-Fluoro-2-nitropyridine**. This key intermediate in pharmaceutical and organic synthesis presents a unique spectroscopic profile due to the electronic effects of its fluoro and nitro substituents on the pyridine ring. This document summarizes the available spectral data, outlines the experimental protocols for data acquisition, and provides a visual representation of the structural-spectral correlations.

Introduction

3-Fluoro-2-nitropyridine (CAS No. 54231-35-5) is a valuable building block in the synthesis of a wide range of heterocyclic compounds, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of a fluorine atom and a nitro group significantly influences the electron density of the pyridine ring, leading to distinct chemical shifts and coupling patterns in its NMR spectra. Accurate interpretation of this data is crucial for confirming the structure and purity of the compound and for understanding its reactivity in subsequent chemical transformations.

^1H and ^{13}C NMR Spectroscopic Data

The following tables summarize the reported ^1H and ^{13}C NMR spectral data for **3-Fluoro-2-nitropyridine**. The data has been compiled from available scientific literature.

¹H NMR Data

Proton Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-4	7.8	m	Not Reported
H-5	7.8	m	Not Reported
H-6	8.45	m	Not Reported

Solvent: Deuteriochloroform (CDCl₃)

¹³C NMR Data

As of the latest literature review, specific experimental ¹³C NMR data for **3-Fluoro-2-nitropyridine** has not been reported in detail. The predicted chemical shifts are available through computational databases, but experimentally verified data remains to be published. The electron-withdrawing effects of the nitro and fluoro groups are expected to significantly deshield the adjacent carbon atoms.

Experimental Protocols

The acquisition of high-quality NMR data is paramount for accurate structural elucidation. The following section details a general experimental protocol for obtaining ¹H and ¹³C NMR spectra of **3-Fluoro-2-nitropyridine**.

Sample Preparation

- **Sample Purity:** Ensure the **3-Fluoro-2-nitropyridine** sample is of high purity to avoid interference from impurities in the NMR spectrum.
- **Solvent Selection:** Deuterated chloroform (CDCl₃) is a common solvent for this compound. Other deuterated solvents such as acetone-d₆ or dimethyl sulfoxide-d₆ may also be used depending on solubility and the desired chemical shift referencing.
- **Concentration:** Prepare a solution of approximately 5-10 mg of **3-Fluoro-2-nitropyridine** in 0.5-0.7 mL of the chosen deuterated solvent.

- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.

NMR Spectrometer Parameters

The following are typical parameters for acquiring ^1H and ^{13}C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.

^1H NMR Spectroscopy:

- Spectrometer Frequency: 300-600 MHz
- Pulse Sequence: Standard single-pulse experiment
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 16-64 (or as needed to achieve a good signal-to-noise ratio)
- Spectral Width: 0-15 ppm

^{13}C NMR Spectroscopy:

- Spectrometer Frequency: 75-150 MHz
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-10 seconds
- Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio due to the low natural abundance of ^{13}C .
- Spectral Width: 0-200 ppm

Structural-Spectral Correlation

The electronic environment of each proton and carbon atom in **3-Fluoro-2-nitropyridine** dictates its chemical shift in the NMR spectrum. The following diagram illustrates the logical relationship between the molecular structure and the expected NMR signals.

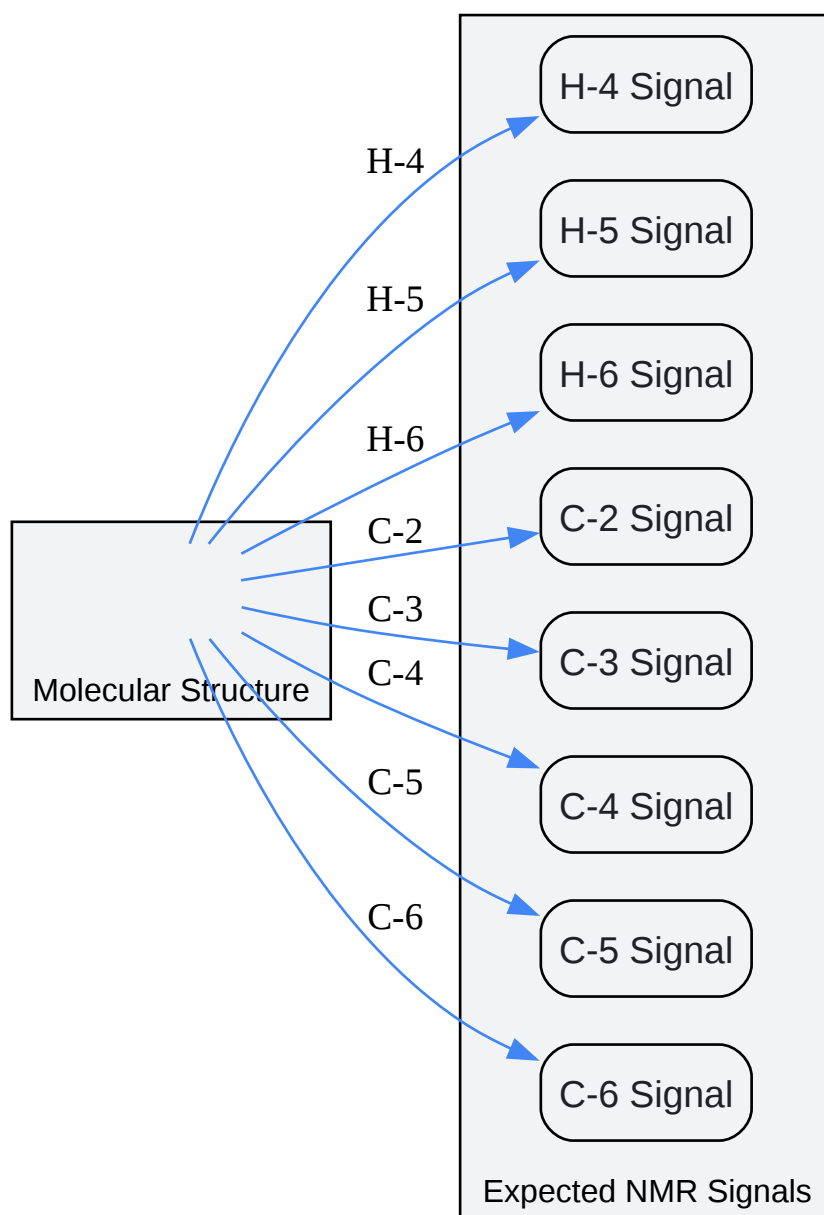


Figure 1: Structural Correlation of 3-Fluoro-2-nitropyridine and its NMR Signals

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Caption: Molecular structure and its corresponding NMR signals.

The electron-withdrawing nitro group at the C-2 position and the electronegative fluorine atom at the C-3 position will have a significant deshielding effect on the adjacent protons and carbons. This is reflected in the downfield chemical shifts observed for the aromatic protons. The proton at the C-6 position is expected to be the most deshielded due to its proximity to the nitrogen atom of the pyridine ring. The protons at C-4 and C-5 will exhibit complex splitting patterns due to mutual coupling and coupling with the fluorine atom.

Conclusion

This technical guide provides a summary of the available ^1H NMR data for **3-Fluoro-2-nitropyridine** and a general protocol for its acquisition. While detailed experimental ^{13}C NMR data is not yet prevalent in the literature, the information provided herein serves as a valuable resource for researchers working with this important synthetic intermediate. The provided experimental guidelines will aid in obtaining high-quality spectra for confirmation of structure and purity, which are critical aspects in drug development and chemical research. Further investigation to fully characterize the ^{13}C NMR spectrum and to determine the proton-fluorine coupling constants is warranted.

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